molecular formula C8H12N2O2 B6337385 ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate CAS No. 57338-28-0

ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate

Cat. No.: B6337385
CAS No.: 57338-28-0
M. Wt: 168.19 g/mol
InChI Key: RZEPXNTYHXGQOO-SREVYHEPSA-N
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Description

Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate is a synthetic compound with significant interest in various fields of research and industry. It is known for its unique chemical structure, which includes a cyano group, a dimethylamino group, and an ester functional group. This compound is often used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and dyestuff fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate can be synthesized through several methods. One common approach involves the transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin or titanium compounds . The reaction typically requires the presence of inhibitors like phenothiazine to prevent polymerization. The product is purified by vacuum distillation and stabilized with 4-methoxyphenol .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields, and the product is often purified using advanced techniques such as column chromatography and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-2-cyano-3-(dimethylamino)prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and enhances its utility in diverse applications .

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPXNTYHXGQOO-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16849-87-9
Record name NSC119920
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-cyano 3 dimethyl amino acrylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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